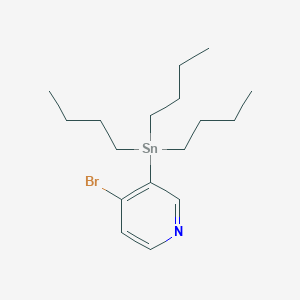
4-Bromo-3-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn. It is a derivative of pyridine, where the 4-position is substituted with a bromine atom and the 3-position is substituted with a tributylstannyl group. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tributylstannyl)pyridine typically involves the stannylation of 4-bromo-3-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling reactions.
Applications De Recherche Scientifique
4-Bromo-3-(tributylstannyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of new materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group and the bromine atom. The stannyl group can undergo oxidative addition with palladium catalysts, facilitating coupling reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(trimethylstannyl)pyridine
- 4-Bromo-3-(triethylstannyl)pyridine
- 4-Bromo-3-(triphenylstannyl)pyridine
Uniqueness
4-Bromo-3-(tributylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and selectivity in coupling reactions compared to other stannylated pyridines .
Propriétés
Formule moléculaire |
C17H30BrNSn |
|---|---|
Poids moléculaire |
447.0 g/mol |
Nom IUPAC |
(4-bromopyridin-3-yl)-tributylstannane |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Clé InChI |
CJXYLHAICTVVMY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















